![molecular formula C25H33ClN6O B608966 MELK-8a hydrochloride CAS No. 2096992-20-8](/img/structure/B608966.png)
MELK-8a hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MELK-8a hydrochloride is a potent inhibitor of maternal embryonic leucine zipper kinase (MELK) with an IC50 of 2 nM . It is used for research purposes and not for human or veterinary use .
Molecular Structure Analysis
The chemical formula of MELK-8a hydrochloride is C25H33ClN6O . Its molecular weight is 469.02 .Chemical Reactions Analysis
MELK-8a hydrochloride is a potent inhibitor of MELK, and it remains very potent (IC50 = 140 nM) when the ATP concentration in the biochemical assay is shifted from 20 μM to 2 mM . It only inhibits seven off-target kinases in addition to MELK with >85% inhibition of binding at 1 μM, demonstrating great selectivity .Physical And Chemical Properties Analysis
MELK-8a hydrochloride is a light yellow to yellow solid . It is fairly soluble (0.22 g/L at pH 6.8) and shows good permeability in the Caco-2 assay .Scientific Research Applications
Discovery and Optimization of MELK Inhibitors : Novel MELK inhibitors 8a and 8b have been developed, replicating the cellular effects observed by shRNA-mediated MELK knockdown. These inhibitors showed high in vivo exposure and were well-tolerated, making them potential candidates for further evaluation in cancer treatment (Touré et al., 2016).
MELK in Cervical Cancer : In cervical cancer, MELK expression is promoted by HPV 18 E6/E7 via E2F1 activation. MELK knockdown inhibits cancer cell growth, and MELK-8A inhibition causes G2/M phase arrest, leading to apoptosis in HeLa cells. MELK is involved in protein translation and folding during cell division (Sun et al., 2021).
MELK in Basal-like Breast Cancer : Contradicting some earlier studies, research has shown that MELK may not be essential for the proliferation of basal-like breast cancer cells. This finding challenges the notion of MELK as a therapeutic target in this cancer subtype and underscores the importance of thorough preclinical target validation (Huang et al., 2017).
MELK in Stem Cell Phenotype of Cancers : MELK overexpression in various cancers suggests its role in the maintenance of cancer stem cells (CSCs). Inhibition of MELK induces apoptotic cell death of CSCs derived from glioblastoma multiforme and breast cancer, both in vitro and in vivo. The activation of MELK involves binding and activation of oncogenic transcription factors like c-JUN and FOXM1 (Ganguly et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMSRRNYDSRPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MELK-8a hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.